molecular formula C25H16F3N3O4 B234409 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Numéro de catalogue B234409
Poids moléculaire: 479.4 g/mol
Clé InChI: CJQPGPHRAXNSAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. This compound was developed by Takeda Pharmaceutical Company Limited and has been the subject of multiple scientific studies.

Mécanisme D'action

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, this compound can block the activation of signaling pathways that promote the survival and proliferation of cancer cells and the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In autoimmune diseases, this compound can reduce the production of inflammatory cytokines and the activation of immune cells, leading to a decrease in disease activity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity for BTK, which allows for precise modulation of the immune response. However, the limitations of using this compound include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the development and application of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans with cancer and autoimmune diseases.
2. Development of combination therapies that use this compound in combination with other drugs to enhance its therapeutic effects.
3. Identification of biomarkers that can predict response to this compound treatment and guide patient selection.
4. Investigation of the role of BTK in other diseases and conditions, such as infectious diseases and neurodegenerative disorders.
5. Development of new BTK inhibitors with improved potency, selectivity, and safety profiles.

Méthodes De Synthèse

The synthesis of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide involves a multi-step process that includes the reaction of various reagents and intermediates. The exact details of the synthesis method have not been disclosed, but it is known that the final product is a white to off-white powder that is highly soluble in organic solvents.

Applications De Recherche Scientifique

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been the subject of numerous scientific studies, with a focus on its potential as a therapeutic agent. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. These promising results have led to the development of clinical trials to evaluate the safety and efficacy of this compound in humans.

Propriétés

Formule moléculaire

C25H16F3N3O4

Poids moléculaire

479.4 g/mol

Nom IUPAC

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H16F3N3O4/c1-33-19-8-7-15(24-31-22-20(35-24)6-3-11-29-22)13-17(19)30-23(32)21-10-9-18(34-21)14-4-2-5-16(12-14)25(26,27)28/h2-13H,1H3,(H,30,32)

Clé InChI

CJQPGPHRAXNSAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

SMILES canonique

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.